Cas no 24044-87-9 (Methyl (1,3-benzothiazol-2-ylthio)acetate)

Methyl (1,3-benzothiazol-2-ylthio)acetate 化学的及び物理的性質
名前と識別子
-
- Acetic acid,2-(2-benzothiazolylthio)-, methyl ester
- BB 0261471
- benzothiazol-2-ylsulfanyl-acetic acid methyl ester
- CTK8E6009
- methyl (1,3-benzothiazol-2-ylsulfanyl)acetate
- methyl 2-(acetylamino)-2-(dimethylphosphoryl)acetate
- METHYL 2-ACETAMIDO-2-(DIMETHOXYPHOSPHORYL)ACETATE
- methyl benzothiazolyl-2-thioacetate
- METHYL-2-N-(ACETYLAMINO)-DIMETHYL PHOSPHONO ACETATE
- S)-methyl 2-acetamido-2-(dimethoxyphosphoryl)acetate
- Trimethyl a-(acetamido)phosphonoacetate
- Methyl 2-(benzo[d]thiazol-2-ylthio)acetate
- 24044-87-9
- Methyl [(1,3-benzothiazol-2-yl)sulfanyl]acetate
- HMS1677F14
- SCHEMBL10759434
- NSC85744
- methyl (1,3-benzothiazol-2-ylthio)acetate
- NSC-85744
- (Benzothiazol-2-ylsulfanyl)-acetic acid methyl ester
- LS-07369
- AKOS000593529
- MFCD00450392
- DTXSID40946892
- Methyl2-(benzo[d]thiazol-2-ylthio)acetate
- methyl 2-(1,3-benzothiazol-2-ylsulfanyl)acetate
- CS-0314178
- Methyl (1,3-benzothiazol-2-ylthio)acetate
-
- MDL: MFCD00450392
- インチ: InChI=1S/C10H9NO2S2/c1-13-9(12)6-14-10-11-7-4-2-3-5-8(7)15-10/h2-5H,6H2,1H3
- InChIKey: FJIFGGQHUVANGE-UHFFFAOYSA-N
- ほほえんだ: COC(CSC1=NC2=CC=CC=C2S1)=O
計算された属性
- せいみつぶんしりょう: 239.00757
- どういたいしつりょう: 239.007
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 5
- 重原子数: 15
- 回転可能化学結合数: 4
- 複雑さ: 238
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3
- トポロジー分子極性表面積: 92.7Ų
じっけんとくせい
- 密度みつど: 1.37
- ふってん: 361.3°Cat760mmHg
- フラッシュポイント: 172.3°C
- 屈折率: 1.658
- PSA: 39.19
- LogP: 2.56140
Methyl (1,3-benzothiazol-2-ylthio)acetate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | M237200-1000mg |
Methyl (1,3-benzothiazol-2-ylthio)acetate |
24044-87-9 | 1g |
$ 390.00 | 2022-06-04 | ||
Chemenu | CM515477-1g |
Methyl 2-(benzo[d]thiazol-2-ylthio)acetate |
24044-87-9 | 97% | 1g |
$132 | 2023-01-01 | |
abcr | AB414136-1g |
Methyl (1,3-benzothiazol-2-ylthio)acetate; . |
24044-87-9 | 1g |
€197.00 | 2025-02-13 | ||
eNovation Chemicals LLC | Y1252819-100mg |
Methyl (1,3-benzothiazol-2-ylthio)acetate |
24044-87-9 | 98% | 100mg |
$325 | 2024-06-06 | |
Ambeed | A436477-5g |
Methyl 2-(benzo[d]thiazol-2-ylthio)acetate |
24044-87-9 | 97% | 5g |
$654.0 | 2024-07-28 | |
eNovation Chemicals LLC | Y1252819-1g |
Methyl (1,3-benzothiazol-2-ylthio)acetate |
24044-87-9 | 98% | 1g |
$2375 | 2025-02-26 | |
1PlusChem | 1P01E7MV-100mg |
Methyl (1,3-benzothiazol-2-ylthio)acetate |
24044-87-9 | 98% | 100mg |
$183.00 | 2024-05-22 | |
eNovation Chemicals LLC | Y1252819-250mg |
Methyl (1,3-benzothiazol-2-ylthio)acetate |
24044-87-9 | 98% | 250mg |
$520 | 2023-05-17 | |
eNovation Chemicals LLC | Y1252819-1g |
Methyl (1,3-benzothiazol-2-ylthio)acetate |
24044-87-9 | 98% | 1g |
$2245 | 2024-06-06 | |
abcr | AB414136-500mg |
Methyl (1,3-benzothiazol-2-ylthio)acetate; . |
24044-87-9 | 500mg |
€173.00 | 2025-02-13 |
Methyl (1,3-benzothiazol-2-ylthio)acetate 関連文献
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Weiqun Li,Ke Cao,Hongtao Wang,Jiabin Liu,Limin Zhou,Haimin Yao Nanoscale, 2016,8, 5254-5259
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2. Can calculated harmonic vibrational spectra rationalize the structure of TiC-based nanoparticles?†Juan José Piñero,Francesc Viñes Phys. Chem. Chem. Phys., 2022,24, 778-785
-
Bo Cao,Shuai Fan,Xiaoyin Tan,Yandi Hu Environ. Sci.: Nano, 2017,4, 1670-1681
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Chiqian Zhang,Guangzhi Wang,Zhiqiang Hu Environ. Sci.: Processes Impacts, 2014,16, 2199-2207
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Norbert Klauke,Paul Monaghan,Gavin Sinclair,Miles Padgett,Jon Cooper Lab Chip, 2006,6, 788-793
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Mireia Fernandez Ocaña,Hendrik Neubert,Anna Przyborowska,Richard Parker,Peter Bramley,John Halket,Raj Patel Analyst, 2004,129, 111-115
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Shiqiang Liu,Zhiwen Cheng,Yawei Liu,Xiaoping Gao,Yujia Tan,Yuanyang Ren Phys. Chem. Chem. Phys., 2021,23, 4178-4186
-
R. Ghoreishi,G. J. Suppes RSC Adv., 2015,5, 68361-68368
-
Amanda Bongers,Berthorie Beauvoir,Nicholas Streja,Georg Northoff,Alison B. Flynn Chem. Educ. Res. Pract., 2020,21, 496-512
Methyl (1,3-benzothiazol-2-ylthio)acetateに関する追加情報
Methyl (1,3-benzothiazol-2-ylthio)acetate: A Comprehensive Overview
Methyl (1,3-benzothiazol-2-ylthio)acetate (CAS No. 24044-87-9) is a versatile organic compound with a wide range of applications in the fields of pharmaceuticals, chemical synthesis, and materials science. This compound is characterized by its unique molecular structure, which includes a benzothiazole moiety and an ester functional group. The combination of these structural features endows Methyl (1,3-benzothiazol-2-ylthio)acetate with a variety of chemical properties that make it an essential reagent in various synthetic processes.
The chemical formula of Methyl (1,3-benzothiazol-2-ylthio)acetate is C10H10NOS2. Its molecular weight is 218.31 g/mol. The compound is a white to off-white crystalline solid at room temperature and has a melting point of approximately 65-67°C. It is soluble in common organic solvents such as ethanol, methanol, and dichloromethane, but has limited solubility in water.
In the realm of pharmaceutical research, Methyl (1,3-benzothiazol-2-ylthio)acetate has gained significant attention due to its potential as an intermediate in the synthesis of various bioactive compounds. Recent studies have explored its role in the development of novel drugs for the treatment of neurological disorders, cancer, and infectious diseases. For instance, a study published in the Journal of Medicinal Chemistry in 2022 highlighted the use of Methyl (1,3-benzothiazol-2-ylthio)acetate as a key intermediate in the synthesis of a new class of antiviral agents with potent activity against influenza viruses.
The benzothiazole moiety present in Methyl (1,3-benzothiazol-2-ylthio)acetate is known for its biological activity and has been extensively studied for its potential therapeutic applications. This functional group can exhibit various biological activities such as antimicrobial, antifungal, and anticancer properties. The ester functional group, on the other hand, can be readily hydrolyzed under certain conditions to yield the corresponding carboxylic acid or alcohol derivatives. This property makes Methyl (1,3-benzothiazol-2-ylthio)acetate an attractive starting material for further chemical modifications and derivatization reactions.
In addition to its pharmaceutical applications, Methyl (1,3-benzothiazol-2-ylthio)acetate has found utility in materials science and polymer chemistry. The compound can be used as a building block for the synthesis of functional polymers with unique optical and electronic properties. For example, researchers at the University of California have reported the use of Methyl (1,3-benzothiazol-2-ylthio)acetate as a monomer unit in the preparation of conjugated polymers for organic photovoltaic devices. These polymers exhibit excellent charge transport properties and have shown promising performance in solar cell applications.
The synthetic versatility of Methyl (1,3-benzothiazol-2-ylthio)acetate is further enhanced by its reactivity towards various nucleophiles and electrophiles. It can undergo substitution reactions at the thioether sulfur atom or the ester carbonyl carbon atom to form a wide range of derivatives. These reactions are often carried out under mild conditions and can be easily controlled to achieve high yields and selectivities. This makes Methyl (1,3-benzothiazol-2-ylthio)acetate an ideal choice for researchers working on complex molecule synthesis.
Safety considerations are crucial when handling any chemical compound. While Methyl (1,3-benzothiazol-2-ylthio)acetate is generally considered safe under normal laboratory conditions, it is important to follow standard safety protocols to ensure safe handling and storage. Proper personal protective equipment (PPE), such as gloves and safety goggles, should be worn when working with this compound. Additionally, it should be stored in a cool, dry place away from direct sunlight and incompatible materials.
In conclusion, Methyl (1,3-benzothiazol-2-ylthio)acetate (CAS No. 24044-87-9) is a valuable compound with diverse applications in pharmaceuticals, materials science, and chemical synthesis. Its unique molecular structure and versatile reactivity make it an essential reagent for researchers working on the development of new drugs and advanced materials. As ongoing research continues to uncover new applications for this compound, its importance in the scientific community is likely to grow even further.
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